REACTION_CXSMILES
|
[CH3:1][C:2]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([NH2:8])=[O:7].[O-:14]S(OOS([O-])(=O)=O)(=O)=O.[K+].[K+].CC#N>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].O>[CH:1]([C:2]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([NH2:8])=[O:7])=[O:14] |f:1.2.3,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(OCC(=O)N)C=CC=C1C
|
Name
|
|
Quantity
|
50.82 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
17.05 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(OCC(=O)N)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 10.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |